molecular formula C11H8ClFN2O2 B1452767 Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate CAS No. 1189106-02-2

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Cat. No.: B1452767
CAS No.: 1189106-02-2
M. Wt: 254.64 g/mol
InChI Key: VLGMUJVHGFYKJP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a chemical compound with the molecular formula C11H8ClFN2O2 and a molecular weight of 254.64 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

The exact mode of action of This compound The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by This compound As the targets and mode of action are identified, the downstream effects on biochemical pathways will become clearer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate typically involves the reaction of 4-chloro-7-fluoroquinazoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:

Uniqueness

The presence of both chlorine and fluorine atoms in this compound imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMUJVHGFYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671244
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-02-2
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 3
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 4
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

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